Adenosine 5'-(β,γ-methylenetriphosphate), or AMP-PCP, is a structural analog of adenosine triphosphate (ATP) used to investigate ATP-dependent enzymes and proteins. Its key feature is the replacement of the bridging oxygen atom between the β and γ phosphates with a methylene (-CH2-) group, forming a phosphorus-carbon-phosphorus (P-C-P) bond. [1] This modification renders the terminal phosphate highly resistant to cleavage by ATPases and kinases, allowing researchers to trap and study enzymes in a stable, substrate-bound, pre-hydrolysis state. [2] This stability is fundamental for applications in structural biology, enzyme kinetics, and mechanistic studies where preventing the enzymatic reaction is essential. [3]
Choosing between AMP-PCP and its closest analog, AMP-PNP, is a critical procurement decision, as they are not functionally interchangeable. The substitution of a methylene (-CH2-) group in AMP-PCP for the imido (-NH-) group in AMP-PNP leads to distinct differences in bond angles, length, and hydrogen bonding potential. [1] These structural nuances can result in significantly different outcomes, including altered binding affinities, varying degrees of resistance to hydrolysis by different enzymes, and the stabilization of distinct protein conformational states. [REFS-2, REFS-3] Consequently, one analog may successfully trap a target enzyme in a desired state while the other fails, making empirical validation or reliance on system-specific literature essential for successful experimental design. [2]
The choice between AMP-PCP and AMP-PNP is highly dependent on the target protein, as they can induce distinct conformational states. In studies of the AAA+ ATPase p97, AMP-PNP successfully stabilized the native pre-hydrolysis state, whereas AMP-PCP failed, inducing a mix of conformations resembling an ADP-bound state. [1] Conversely, when studying the DnaB helicase, AMP-PCP binding uniquely caused the disappearance of N-terminal domain resonances in NMR spectra, a dynamic effect not observed with AMP-PNP, indicating it trapped a specific and different conformation. [2]
| Evidence Dimension | Induced Protein Conformation (via NMR) |
| Target Compound Data | For DnaB helicase, induces disappearance of N-terminal domain resonances. |
| Comparator Or Baseline | AMP-PNP with DnaB helicase: Does not induce the same conformational change. |
| Quantified Difference | Qualitative but distinct difference in NMR spectra, indicating unique conformational states. |
| Conditions | System 1: AAA+ ATPase p97-ND1L at 50°C. System 2: DnaB helicase from Helicobacter pylori, solid-state NMR. |
This evidence demonstrates that selecting the correct analog is critical for accurately representing a protein's pre-hydrolysis state, directly impacting the validity of structural or mechanistic conclusions.
While broadly classified as non-hydrolyzable, the stability of AMP-PCP is system-dependent. In stability trials at 37°C without enzyme, AMP-PCP showed high stability, whereas AMP-PNP and ATPγS underwent measurable decay over several days. [1] However, when incubated with enzymes possessing very high ATPase activity, such as the ABC transporter BmrA, AMP-PCP was hydrolyzed rapidly. [2] In contrast, with the DnaB helicase in the presence of DNA, AMP-PCP resisted hydrolysis while AMP-PNP was completely hydrolyzed. [2]
| Evidence Dimension | Enzymatic Hydrolysis Resistance |
| Target Compound Data | Resistant to hydrolysis by DnaB helicase; Rapidly hydrolyzed by BmrA transporter. |
| Comparator Or Baseline | AMP-PNP: Completely hydrolyzed by DnaB helicase (in presence of DNA); also hydrolyzed by BmrA. |
| Quantified Difference | Qualitative difference in stability (stable vs. hydrolyzed) depending on the enzymatic context. |
| Conditions | Enzymes: DnaB helicase, BmrA ABC transporter. Conditions: Solid-state NMR sample preparation and analysis. |
This determines the compound's suitability for long-duration experiments or for use with highly active ATPases, making it a critical parameter for procurement based on the specific biological system under study.
In competitive binding studies with RecA protein, AMP-PCP demonstrated a significantly lower binding affinity compared to other common ATP analogs. Quantitative analysis of cross-linking inhibition showed a binding affinity order of ATPγS > dATP > ATP > AMP-PNP >> AMP-PCP. [1] The affinity of AMP-PCP was noted to be only slightly greater than that of adenine alone, indicating a much weaker interaction with the RecA nucleotide-binding site compared to AMP-PNP. [1]
| Evidence Dimension | Relative Binding Affinity |
| Target Compound Data | Ranked lowest among tested ATP analogs, designated as 'much less than' AMP-PNP. |
| Comparator Or Baseline | AMP-PNP: Showed significantly stronger binding to RecA protein. |
| Quantified Difference | Qualitative but strong ranking difference ('>>') established via competitive displacement assay. |
| Conditions | RecA protein, inhibition of 8-azido-ATP cross-linking. |
For studies requiring weak or transient binding, or to differentiate between high- and low-affinity nucleotide sites, the lower affinity of AMP-PCP is a distinct property that can be leveraged experimentally.
For protein targets where AMP-PCP is empirically shown to stabilize a unique or more relevant conformational state than other analogs. As demonstrated with DnaB helicase, AMP-PCP can be the only analog that effectively traps a specific functional state for analysis by methods like solid-state NMR or crystallography. [1]
In experiments lasting many hours or days, such as complex formation for cryo-EM or long NMR acquisitions, where even slow, partial hydrolysis of an analog like AMP-PNP could compromise the sample's homogeneity. AMP-PCP's superior chemical stability under certain non-enzymatic conditions makes it the preferred choice to ensure the protein remains in the intended pre-hydrolysis state. [2]
When investigating proteins with multiple or allosteric nucleotide-binding sites, the significantly weaker binding affinity of AMP-PCP can be used as a tool. It allows for selective probing of high-affinity sites at concentrations where stronger-binding analogs like AMP-PNP or ATPγS would non-selectively saturate all available sites. [3]